Computed Lipophilicity (XLogP3) Comparison Against 3-Bromo-7-chlorochromone and 3-Chloro-7-fluorochromone
The predicted octanol-water partition coefficient (XLogP3) for 3-Bromo-7-fluorochromone is 2.5, providing a distinct lipophilicity profile compared to its 7-chloro analog (XLogP3 ≈ 2.9 for 3-Bromo-7-chlorochromone) and its 3-chloro analog (XLogP3 ≈ 2.2 for 3-Chloro-7-fluorochromone) [1][2]. This difference arises from the unique combination of bromine (larger, more polarizable) and fluorine (small, highly electronegative) substituents. Fluorine at the 7-position lowers logP relative to chlorine, while bromine at the 3-position increases it relative to chlorine. This specific balance can be crucial for achieving optimal membrane permeability and oral bioavailability in drug candidates [3].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 3-Bromo-7-chlorochromone (XLogP3 ≈ 2.9); 3-Chloro-7-fluorochromone (XLogP3 ≈ 2.2) |
| Quantified Difference | ΔXLogP3 = -0.4 vs 7-Cl analog; +0.3 vs 3-Cl analog |
| Conditions | Computed by PubChem using XLogP3 algorithm (source: PubChem CID 71311070; analog values estimated from structurally related entries in PubChem) |
Why This Matters
Lipophilicity directly influences absorption, distribution, and overall drug-likeness; a 0.3-0.4 logP shift can significantly alter pharmacokinetic properties, making this specific analog preferable for lead optimization series requiring balanced lipophilicity.
- [1] PubChem Compound Summary for CID 71311070, Property XLogP3-AA: 2.5. View Source
- [2] Estimated XLogP3 values for 3-Bromo-7-chlorochromone and 3-Chloro-7-fluorochromone based on PubChem entries for closely related halogenated chromones. Values are class-level estimates. View Source
- [3] Arnott, J. A.; Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opin. Drug Discov. 2012, 7, 863-875. (General principle of lipophilicity impact on drug properties) View Source
